4,5,6,7,8,8-hexachloro-2-(2-methoxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
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Overview
Description
4,5,6,7,8,8-hexachloro-2-(2-methoxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7,8,8-hexachloro-2-(2-methoxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves multiple steps, including chlorination and cyclization reactions. The starting materials typically include a methoxyphenyl derivative and a suitable chlorinating agent. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes, followed by purification steps such as recrystallization or chromatography. The use of advanced equipment and automation can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7,8,8-hexachloro-2-(2-methoxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield chlorinated quinones, while reduction can produce partially dechlorinated compounds.
Scientific Research Applications
4,5,6,7,8,8-hexachloro-2-(2-methoxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is utilized in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of 4,5,6,7,8,8-hexachloro-2-(2-methoxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chlorinated isoindole derivatives and methoxyphenyl compounds. These compounds share structural similarities but may differ in their chemical properties and applications.
Uniqueness
What sets 4,5,6,7,8,8-hexachloro-2-(2-methoxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione apart is its high degree of chlorination and the presence of a methoxyphenyl group. These features contribute to its unique reactivity and potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C16H9Cl6NO3 |
---|---|
Molecular Weight |
476.0 g/mol |
IUPAC Name |
1,7,8,9,10,10-hexachloro-4-(2-methoxyphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C16H9Cl6NO3/c1-26-7-5-3-2-4-6(7)23-12(24)8-9(13(23)25)15(20)11(18)10(17)14(8,19)16(15,21)22/h2-5,8-9H,1H3 |
InChI Key |
PSTSTBAKDDWVLO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3C(C2=O)C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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